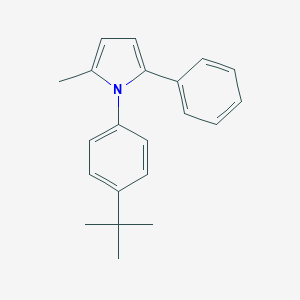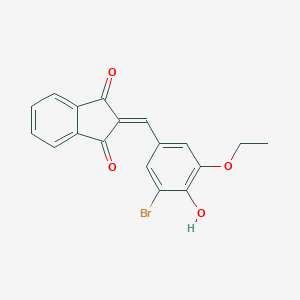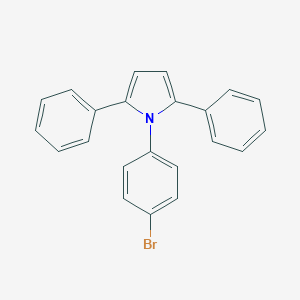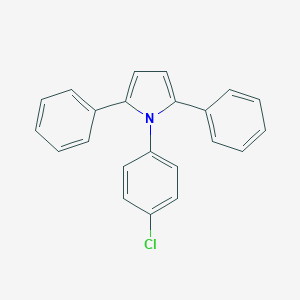![molecular formula C25H17ClN2OS2 B329242 (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B329242.png)
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by the presence of an indole moiety, a thiazolidinone ring, and a chlorobenzyl group. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 1-(2-chlorobenzyl)-1H-indole-3-carbaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one . This reaction is often carried out in the presence of a base such as piperidine or triethylamine under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
科学的研究の応用
(5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
作用機序
The mechanism of action of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate biological activities such as enzyme inhibition and receptor antagonism . The thiazolidinone ring may also contribute to its biological activity by interacting with specific enzymes or proteins.
類似化合物との比較
Similar Compounds
- 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- 5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-5-({1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-3-PHENYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C25H17ClN2OS2 |
|---|---|
分子量 |
461 g/mol |
IUPAC名 |
(5E)-5-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H17ClN2OS2/c26-21-12-6-4-8-17(21)15-27-16-18(20-11-5-7-13-22(20)27)14-23-24(29)28(25(30)31-23)19-9-2-1-3-10-19/h1-14,16H,15H2/b23-14+ |
InChIキー |
LSAHUJDMLFISJO-OEAKJJBVSA-N |
異性体SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=S |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2,4-Dimethoxyanilino)methyl]-5-(4-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B329165.png)
![5-(2-Bromobenzylidene)-3-[(dimethylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329166.png)
![5-(2-Bromobenzylidene)-3-[(2-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329167.png)
![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B329171.png)
![5-[4-(Allyloxy)-3-methoxybenzylidene]-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B329172.png)
![2-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B329176.png)


![2-[(5-Phenylfuran-2-yl)methylidene]indene-1,3-dione](/img/structure/B329180.png)
![5-{2-[(2-Chlorobenzyl)oxy]benzylidene}-3-[(4-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329181.png)
![3-[(5-Chloro-2-methoxyanilino)methyl]-5-[4-(dimethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B329182.png)
![5-[4-(Dimethylamino)benzylidene]-3-[(2-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329183.png)
